molecular formula C13H13ClN4O2S B129060 Cyazofamid CAS No. 120116-88-3

Cyazofamid

Cat. No. B129060
M. Wt: 324.79 g/mol
InChI Key: YXKMMRDKEKCERS-UHFFFAOYSA-N
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Description

Cyazofamid, chemically known as 4-chloro-2-cyano-N,N-dimethyl-5-p-tolylimidazole-1-sulfonamide, is a novel fungicide that has shown high levels of activity against a range of plant pathogenic fungi, particularly those classified as Oomycetes. It has been found to be highly selective, not inhibiting the growth of fungi classified as Ascomycetes, Basidiomycetes, or Deuteromycetes . Cyazofamid has been widely used to control diseases such as tomato late blight and downy mildew in various crops .

Synthesis Analysis

While the provided papers do not detail the synthesis of cyazofamid, they do provide insights into its biochemical mode of action. Cyazofamid specifically inhibits mitochondrial complex III in certain fungi, such as Pythium spinosum, which is a key component in the ATP energy generation system . This mode of action is connected to the impairment of ATP production, which is crucial for fungal growth and development .

Molecular Structure Analysis

The molecular structure of cyazofamid has been characterized using single-crystal X-ray diffraction, which provides detailed information about its three-dimensional conformation. This structural information is essential for understanding how cyazofamid interacts with its target, the mitochondrial complex III, in fungi .

Chemical Reactions Analysis

Cyazofamid undergoes biotransformation when exposed to soil fungi like Cunninghamella elegans, leading to the formation of metabolites such as 4-chloro-5-(4-(hydroxymethyl)phenyl)-imidazole-2-carbonitrile (CHCN), 4-(4-chloro-2-cyanoimidazole-5-yl)benzoic acid (CCBA), and 4-chloro-2-cyano-5-(4-(hydroxymethyl)phenyl)N,N-dimethyl-1H-imidazole-1-sulfonamide (CCHS) . Additionally, human liver microsomes and cDNA-expressed human recombinant P450s can metabolize cyazofamid to produce CCHS .

Physical and Chemical Properties Analysis

Cyazofamid's physical and chemical properties, such as its stability, solubility, and reactivity, are crucial for its efficacy as a fungicide. It has been shown to have stable residual activity and rainfastness, which are important properties for field applications . The electrochemical reduction of cyazofamid has been studied at a renewable silver amalgam film electrode, which is significant for developing sensitive detection methods for this fungicide .

Case Studies

Several case studies have demonstrated the effectiveness of cyazofamid in controlling various fungal diseases. For instance, it has been shown to inhibit the germination of resting spores of Plasmodiophora brassicae in Chinese cabbage, thereby controlling clubroot disease . In tomatoes and cucumbers, cyazofamid has been effective in preventing and controlling diseases caused by Phytophthora infestans and Pseudoperonospora cubensis, respectively . Field investigations have also been conducted to assess the dissipation and residue levels of cyazofamid in soil and tomatoes, which are essential for evaluating the risks associated with human exposure through tomato intake .

Scientific Research Applications

1. Application in Wine-Making Process

  • Summary of the Application : Cyazofamid and its main metabolite CCIM (4-chloro-5-p-tolylimidazole-2-carbonitrile) are studied for their residues in the wine-making process. This is crucial to evaluate the potential food risk of Cyazofamid and CCIM .
  • Methods of Application : The targeted compounds Cyazofamid and CCIM were separated and determined by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS). The processing procedure included washing, peeling, fermentation, and clarification .
  • Results or Outcomes : The residues of Cyazofamid and CCIM decreased significantly in wine processing. The dissipation of Cyazofamid in the fermentation process followed the first-order of kinetics, and the half-life of Cyazofamid was 46.2–63.0 h .

2. Application in Tomato Cultivation

  • Summary of the Application : Cyazofamid has been widely used to control tomato late blight. Understanding of Cyazofamid residues in the environment and crops is an essential prerequisite for its risk assessment .
  • Methods of Application : A robust method using QuEChERS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for simultaneous analysis of Cyazofamid and CCIM, with limits of quantification of 0.33 and 3.8 μg/kg, respectively .
  • Results or Outcomes : The half-lives of Cyazofamid were 3.6–6.9 days in soil and 12.2–18.3 days in tomato. The total residues of Cyazofamid and CCIM in tomato collected at three time intervals were all below 0.5 mg/kg .

3. Application in Controlling Oomycete Plant Pathogens

  • Summary of the Application : Cyazofamid is a fungicide that is highly-specific in controlling oomycete plant pathogens such as Phytophthora infestans, the organism which causes late blight in potato .
  • Methods of Application : The exact method of application is not specified, but it is typically applied as a foliar spray .
  • Results or Outcomes : The outcomes of this application are not quantitatively specified, but the use of Cyazofamid has been found to be effective in controlling the specified plant pathogens .

4. Application in Controlling Late Blight on Potato and Tomato

  • Summary of the Application : Cyazofamid has been evaluated for its use as a fungicide on potato, tomato and cucurbits . It is particularly effective against late blight on potato and tomato .
  • Methods of Application : The exact method of application is not specified, but it is typically applied as a foliar spray .
  • Results or Outcomes : The outcomes of this application are not quantitatively specified, but the use of Cyazofamid has been found to be effective in controlling late blight on potato and tomato .

5. Application in Grape Cultivation

  • Summary of the Application : Cyazofamid and its metabolite CCIM have been studied for their degradation rate and final residues in grape. This is crucial to evaluate their dietary risk to consumers .
  • Methods of Application : A robust method using QuEChERS coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) was developed for simultaneous analysis of Cyazofamid and CCIM .
  • Results or Outcomes : The degradation half-lives of Cyazofamid were 4.3–7.8 days in soil and the final residues of Cyazofamid and CCIM in grapes were all below 0.5 mg/kg .

6. Application in Soil Remediation

  • Summary of the Application : Biochars derived from various sources were applied to soil to investigate their effects on the dissipation of Cyazofamid and its metabolite CCIM .
  • Methods of Application : The exact method of application is not specified, but it involves the application of biochar to soil .
  • Results or Outcomes : The application of biochar to soil could significantly reduce the residues of Cyazofamid and CCIM .

Safety And Hazards

Cyazofamid is a skin and eye irritant and is moderately toxic to birds, most aquatic organisms, honeybees, and earthworms . It is very toxic to aquatic life with long-lasting effects .

Future Directions

The global market size of Cyazofamid from 2019 to 2023 and its CAGR from 2019 to 2023, and also forecasts its market size to the end of 2029 and its CAGR from 2024 to 2029 . The market insights are critical to enable informed decision-making and strategic planning .

properties

IUPAC Name

4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)imidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O2S/c1-9-4-6-10(7-5-9)12-13(14)16-11(8-15)18(12)21(19,20)17(2)3/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXKMMRDKEKCERS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2S(=O)(=O)N(C)C)C#N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9034492
Record name 4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide
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Molecular Weight

324.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Ivory odorless solid; [Merck Index]
Record name Cyazofamid
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Solubility

Solvent solubility (all in g/100 mL, 21.2 °C): hexane, 0.003; methanol, 0.174, acetonitrile, 3.095, dichloroethane, 10.212; toluene, 0.600, ethyl acetate, 1.649; acetone, 4.564, octanol, 0.004, In water, 0.107 at pH 7; 0.121 at pH 5; 0.109 at pH 9 (all in mg/L at 20 °C)
Record name CYAZOFAMID
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Density

1.446 at 20 °C
Record name CYAZOFAMID
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Vapor Pressure

1.3X10-2 mPa /9.75X10-8 mm Hg/ at 35 °C
Record name CYAZOFAMID
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Mechanism of Action

To elucidate the background of the highly selective fungicidal activity of cyazofamid ... the biochemical mode of action of this fungicide in /a target species/ Pythium spinosum was investigated. Cyazofamid inhibited mycelial growth of P. spinosum on the order of 1 uM on agar medium containing gelatin, on water agar, and on potato dextrose agar. The mycelial growth inhibition was markedly potentiated in the presence of salicylhydroxamic acid (SHAM), an inhibitor of mitochondrial alternative oxidase. Oxygen consumption of P. spinosum mycelia treated with 4 uM cyazofamid was reduced by about 60%. At 60 min after the treatment, the oxygen consumption was recovered, but the respiration was resistant to potassium cyanide and sensitive to SHAM. From the effect of cyazofamid on electron transport activity of P. spinosum mitochondria, it was revealed that this fungicide specifically interferes with cytochrome bc1 complex (complex III) activity (I50: 0.04 uM). Cyazofamid, however, exhibited no inhibition of complex III activities in mitochondria isolated from other biological sources such as Botrytis cinerea, Saccharomyces cerevisiae, rat liver, and potato tuber. Thus, the highly selective activity of cyazofamid appeared to be due to a difference in the inhibitor susceptibility at the target enzyme. To identify the binding site of cyazofamid in complex III, reduction kinetics of cytochrome b hemes was investigated with P. spinosum mitochondria. The addition of cyazofamid immediately reduced cytochrome b hemes and the extent of reduction was higher than that without cyazofamid. Reduction of b hemes was markedly inhibited by the combined use of cyazofamid and azoxystrobin (Qo center inhibitor). These results suggest that cyazofamid binds to the Qi center of complex III., Cyazofamid is reported to inhibit complex 3 but at the Qi site (antimycin site) which differs from that of other recent fungicidal inhibitors of complex 3 which act at the Qo site. It is claimed to be specific in its inhibitory action to mitochondria from oomycete fungi.
Record name CYAZOFAMID
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Product Name

Cyazofamid

Color/Form

Ivory powder

CAS RN

120116-88-3
Record name Cyazofamid
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Record name Cyazofamid [ISO]
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Record name 4-Chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)-1H-imidazole-1-sulfonamide
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Record name 1H-Imidazole-1-sulfonamide, 4-chloro-2-cyano-N,N-dimethyl-5-(4-methylphenyl)
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Record name CYAZOFAMID
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Record name CYAZOFAMID
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Melting Point

152.7 °C
Record name CYAZOFAMID
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7505
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.